2-amino-3-(2-furyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(furan-2-yl)benzoic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a benzoic acid core substituted with an amino group at the second position and a furan ring at the third position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(furan-2-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of furan to couple with a halogenated benzoic acid derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of 2-amino-3-(furan-2-yl)benzoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(furan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of 2-amino-3-(furan-2-yl)benzoic acid.
Scientific Research Applications
2-Amino-3-(furan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-(furan-2-yl)benzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation pathways .
Comparison with Similar Compounds
2-Amino-3-(thiophen-2-yl)benzoic acid: Similar structure but with a thiophene ring instead of a furan ring.
2-Amino-3-(pyridin-2-yl)benzoic acid: Similar structure but with a pyridine ring instead of a furan ring.
2-Amino-3-(benzofuran-2-yl)benzoic acid: Similar structure but with a benzofuran ring instead of a furan ring.
Uniqueness: 2-Amino-3-(furan-2-yl)benzoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-amino-3-(furan-2-yl)benzoic acid |
InChI |
InChI=1S/C11H9NO3/c12-10-7(9-5-2-6-15-9)3-1-4-8(10)11(13)14/h1-6H,12H2,(H,13,14) |
InChI Key |
LDTKCILARCUDQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)N)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.